
1-(2,5-Dimethoxyphenyl)-3-propyl-2-thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dimethoxyphenyl)-3-propyl-2-thiourea is an organic compound characterized by the presence of a thiourea group attached to a 2,5-dimethoxyphenyl ring and a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethoxyphenyl)-3-propyl-2-thiourea typically involves the reaction of 2,5-dimethoxyaniline with propyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiourea linkage. The reaction can be summarized as follows:
2,5-Dimethoxyaniline+Propyl isothiocyanate→this compound
Industrial Production Methods: For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of solvents such as ethanol or methanol can aid in the dissolution of reactants and improve reaction efficiency. The product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,5-Dimethoxyphenyl)-3-propyl-2-thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfonyl derivatives.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(2,5-Dimethoxyphenyl)-3-propyl-2-thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the thiourea group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-propyl-2-thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.
Comparación Con Compuestos Similares
2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine: A compound with similar structural features but different functional groups.
1-(2,5-Dimethoxyphenyl)-2-aminoethanol: Another compound with a 2,5-dimethoxyphenyl ring but different substituents.
Uniqueness: 1-(2,5-Dimethoxyphenyl)-3-propyl-2-thiourea is unique due to the presence of both the thiourea group and the propyl chain, which confer distinct chemical and biological properties
Propiedades
Número CAS |
147751-48-2 |
|---|---|
Fórmula molecular |
C12H18N2O2S |
Peso molecular |
254.35 g/mol |
Nombre IUPAC |
1-(2,5-dimethoxyphenyl)-3-propylthiourea |
InChI |
InChI=1S/C12H18N2O2S/c1-4-7-13-12(17)14-10-8-9(15-2)5-6-11(10)16-3/h5-6,8H,4,7H2,1-3H3,(H2,13,14,17) |
Clave InChI |
CIHQGCMTNXGTCT-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=S)NC1=C(C=CC(=C1)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


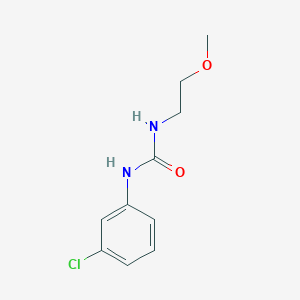
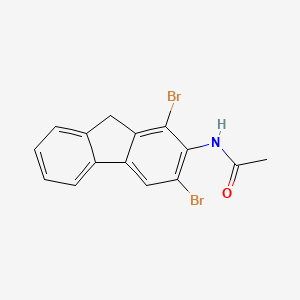
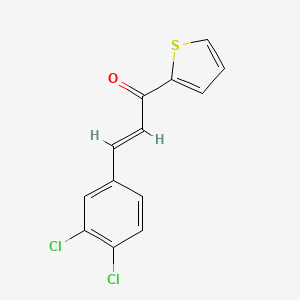
![2-[1-(2-Butenyl)-3-pentenyl]pyridine](/img/structure/B11953806.png)
![tert-butyl (2S)-2-amino-5-{[(4-methylphenyl)sulfonyl]amino}pentanoate](/img/structure/B11953821.png)
![1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11953829.png)
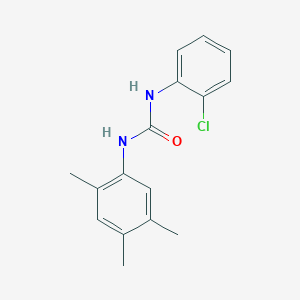


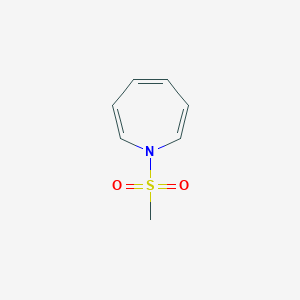
![N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B11953853.png)



